Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate chemical properties
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is a polyfunctionalized organic molecule that holds significant potential as a versatile building block in modern organic synthesis. Its unique architecture, featuring an α-bromo-ketone, a sterically encumbered quaternary carbon center, and an ethyl ester, presents a rich landscape for chemical manipulation. This guide provides a comprehensive analysis of its predicted chemical properties, spectroscopic signatures, and reactivity. We will explore plausible synthetic routes and detail key reaction pathways, such as nucleophilic substitutions and rearrangements, which are critical for its application in the synthesis of complex molecular targets, including novel heterocycles and pharmaceutical intermediates. This document serves as a technical resource, blending theoretical principles with practical insights to empower researchers in leveraging this compound's synthetic potential.
Molecular Structure and Physicochemical Properties
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is a specialized chemical intermediate. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.
Structural Overview
The molecule's structure is characterized by a five-carbon pentanoate backbone. Key features include:
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An ethyl ester group at one terminus (C1).
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A quaternary carbon at C3, substituted with two methyl groups, which introduces significant steric hindrance.
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A ketone (oxo group) at C4.
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A bromine atom at C5, positioning it alpha to the ketone, which is a site of high reactivity.
Caption: Molecular graph of Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties. These values are estimated based on the compound's structure and data from similar molecules, such as its isomer, Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate[1].
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₉H₁₅BrO₃ | - |
| Molecular Weight | 251.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Analogy to similar bromoesters[2] |
| Boiling Point | ~290 °C (at 760 mmHg) | Extrapolated from isomer data[1] |
| Density | ~1.3 g/cm³ | Extrapolated from isomer data[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water. | General solubility of organic esters[2] |
| LogP | ~2.5 - 3.0 | Calculated based on structure |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are the expected spectral signatures.
¹H NMR (Proton Nuclear Magnetic Resonance)
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~4.2 ppm (quartet, 2H): The -O-CH₂- protons of the ethyl ester, split by the adjacent methyl group.
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~4.0 ppm (singlet, 2H): The -CH₂-Br protons at C5. The singlet nature arises from the absence of adjacent protons.
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~2.8 ppm (singlet, 2H): The -CH₂- protons at C2. This signal is a singlet due to the adjacent quaternary carbon.
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~1.3 ppm (triplet, 3H): The -CH₃ protons of the ethyl ester.
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~1.1 ppm (singlet, 6H): The two equivalent -CH₃ groups on the C3 quaternary center.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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~200 ppm: The keto carbonyl carbon (C4).
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~170 ppm: The ester carbonyl carbon (C1).
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~61 ppm: The -O-CH₂- carbon of the ethyl ester.
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~45 ppm: The C2 methylene carbon.
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~40 ppm: The C3 quaternary carbon.
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~35 ppm: The C5 brominated methylene carbon.
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~25 ppm: The two equivalent methyl carbons at C3.
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~14 ppm: The methyl carbon of the ethyl ester.
IR (Infrared) Spectroscopy
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~1735 cm⁻¹: Strong C=O stretch from the ethyl ester.
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~1715 cm⁻¹: Strong C=O stretch from the ketone.
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~1180 cm⁻¹: C-O stretch from the ester linkage.
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~650 cm⁻¹: C-Br stretch.
Proposed Synthesis and Purification
A robust synthesis is critical for accessing this building block. A logical and field-proven approach involves the selective bromination of a ketone precursor.
Caption: Proposed synthetic workflow for the target compound.
Synthesis of Precursor: Ethyl 3,3-dimethyl-4-oxopentanoate
The precursor, Ethyl 3,3-dimethyl-4-oxopentanoate, can be synthesized via several established organic chemistry reactions. One potential route is the acylation of a suitable enolate.
Protocol: α-Bromination of Ethyl 3,3-dimethyl-4-oxopentanoate
This protocol describes the selective bromination at the C5 position, which is activated by the adjacent ketone.
Materials:
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Ethyl 3,3-dimethyl-4-oxopentanoate (1.0 eq)
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Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.05 eq)
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Acetic Acid or Methanol (as solvent)
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Dichloromethane (DCM) for extraction
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolution: Dissolve Ethyl 3,3-dimethyl-4-oxopentanoate in a suitable solvent like acetic acid or methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., a solution of Br₂ in the same solvent) dropwise over 30-60 minutes. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Once complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic solvent and destroy any excess bromine.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).
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Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
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Purification: Concentrate the solvent under reduced pressure. The crude product should be purified using column chromatography on silica gel to yield the pure Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this molecule stems from the distinct reactivity of its functional groups.
Reactivity of the α-Bromo-Ketone
The α-bromo-ketone is a powerful electrophilic site, making it susceptible to nucleophilic attack.
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Sₙ2 Nucleophilic Substitution: The C5 carbon is highly activated for Sₙ2 reactions. A wide range of nucleophiles (amines, thiols, azides, etc.) can displace the bromide, providing a straightforward method for introducing new functional groups. The steric hindrance from the C3 gem-dimethyl group is sufficiently removed from the reaction center and is not expected to significantly impede this reaction, unlike in neopentyl systems where the hindrance is at the β-position[3].
Caption: Generalized Sₙ2 reaction at the α-carbon of the ketone.
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Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base (e.g., alkoxides), α-halo ketones can undergo the Favorskii rearrangement. This reaction would lead to a cyclopropanone intermediate, which then opens to form a rearranged carboxylic acid ester. This pathway offers a route to synthetically valuable ring-contracted products.
Reactivity of the Ethyl Ester
The ethyl ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid. This transformation is a standard procedure but may require more forcing conditions (higher temperatures or longer reaction times) due to the potential for minor steric hindrance from the adjacent gem-dimethyl group.
Applications in Drug Discovery and Organic Synthesis
The unique combination of functional groups makes Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate a valuable intermediate in several areas:
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Pharmaceutical Synthesis: As a functionalized building block, it can be used to construct complex molecular scaffolds. Similar bromo-keto-esters have been identified as intermediates for leukotriene biosynthesis inhibitors, suggesting its potential in developing new therapeutic agents[1][4]. The ability to introduce diverse functionalities via Sₙ2 reactions makes it ideal for creating libraries of compounds for screening in drug discovery programs.
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Heterocyclic Chemistry: The molecule is an excellent precursor for synthesizing five- or six-membered heterocyclic rings. For example, reaction with a binucleophile like hydrazine or thiourea could lead to the formation of pyridazinones or thiazoles, respectively.
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Platform Chemical: Its structure allows for sequential, selective modifications at its different reactive sites, making it a platform for the synthesis of a variety of complex organic molecules.
Safety, Handling, and Storage
Hazard Profile:
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Alkylation Agent: As an α-bromo-ketone, this compound is an alkylating agent and should be treated as potentially toxic and mutagenic.
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Lachrymator: Many α-halo ketones are lachrymatory (tear-producing) and irritants.
Handling:
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Always handle this compound in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
Storage:
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Store in a tightly sealed container in a cool, dry, and dark place.
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The presence of a bromine atom can make it light-sensitive over time.
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Store away from strong bases and nucleophiles to prevent degradation.
Conclusion
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate represents a synthetically versatile and valuable chemical intermediate. While direct experimental data remains sparse, a thorough understanding of its structural motifs allows for reliable prediction of its properties and reactivity. Its capacity for undergoing clean Sₙ2 substitutions and potential for unique rearrangements makes it a powerful tool for medicinal chemists and synthetic researchers. This guide provides the foundational knowledge required to safely handle and effectively utilize this compound in the pursuit of novel molecular discovery.
References
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PubChem. Ethyl 5-bromo-3,3-dimethylpentanoate. National Center for Biotechnology Information. [Link]
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Chemsrc. Ethyl 5-bromo-4-oxopentanoate. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Ethyl 5-Bromovalerate in Pharmaceutical Synthesis. [Link]
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ChemBK. Pentanoic acid, 3,3-dimethyl-4-oxo-, ethyl ester. [Link]
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LookChem. Ethyl 5-bromo-4-oxopentanoate. [Link]
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Organic Syntheses. Procedure for a related organic reaction. [Link]
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NIST. Pentanoic acid, 5-bromo-, ethyl ester. [Link]
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ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]
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PrepChem.com. Synthesis of 3,3-dimethyl-5-oxopentanoic acid. [Link]
